molecular formula C21H26FN3O4S B2543712 2-(4-fluorophenyl)-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide CAS No. 897611-40-4

2-(4-fluorophenyl)-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide

Cat. No. B2543712
M. Wt: 435.51
InChI Key: JFXAPCVMXDQLNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a useful research compound. Its molecular formula is C21H26FN3O4S and its molecular weight is 435.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

  • Microwave-Assisted Synthesis : Microwave-assisted synthesis techniques have been explored for the efficient production of compounds like "2-(4-fluorophenyl)-N-(2-[(4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl]ethyl)acetamide", demonstrating the ability to control reaction times and yields effectively. This method was applied to synthesize triazole analogues showing inhibitory activities against certain enzymes, illustrating the versatility of microwave techniques in producing biologically active compounds (Virk et al., 2018).

Biological Activities and Applications

  • Enzyme Inhibition : Research has shown that certain compounds synthesized through advanced methodologies exhibit good inhibitory activity against enzymes such as bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These findings highlight the potential of these compounds in the development of treatments for conditions associated with these enzymes (Virk et al., 2018).

Chemical Protection and Synthesis of Glycosyl Donors

  • Hydroxyl Group Protection : The design and synthesis of specific protecting groups, such as the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, have been developed for the protection of hydroxyl groups. This approach has been applied in the synthesis of glycosyl donors, indicating its utility in carbohydrate chemistry and the synthesis of complex biological molecules (Spjut et al., 2010).

Radiolabeled Compounds for Neurotransmission Studies

  • Serotonergic Neurotransmission : Radiolabeled antagonists have been developed for the study of serotonin 5-HT1A receptors, contributing to our understanding of serotonergic neurotransmission and its implications in neuropsychiatric disorders. Such compounds are used in positron emission tomography (PET) imaging to investigate the role of serotonin in various conditions (Plenevaux et al., 2000).

properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O4S/c1-29-20-5-3-2-4-19(20)24-11-13-25(14-12-24)30(27,28)15-10-23-21(26)16-17-6-8-18(22)9-7-17/h2-9H,10-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXAPCVMXDQLNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide

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